molecular formula C8H13BrO3 B8349487 Ethyl 4-bromo-2-ethyl-3-oxobutanoate

Ethyl 4-bromo-2-ethyl-3-oxobutanoate

Cat. No. B8349487
M. Wt: 237.09 g/mol
InChI Key: NIFTYOKAOGFMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206198B2

Procedure details

A mixture of ethyl 4-bromo-2-ethyl-3-oxobutanoate and hydrogen bromide (48%, 0.037 mL, 0.327 mmol) was heated at 100° C. for 20 h. After cooling to rt, the solid was collected by filtration followed by diethyl ether washing to give 3-ethyl-4-hydroxyfuran-2(5H)-one. LC/MS: (M+1)+: 129.05.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.037 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC[C:3](=[O:12])[CH:4]([CH2:10][CH3:11])[C:5]([O:7][CH2:8]C)=[O:6].Br>>[CH2:10]([C:4]1[C:5](=[O:6])[O:7][CH2:8][C:3]=1[OH:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(C(=O)OCC)CC)=O
Name
Quantity
0.037 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(OCC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.